molecular formula C18H15N3O3 B14935470 N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide

N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide

Cat. No.: B14935470
M. Wt: 321.3 g/mol
InChI Key: LSDHMOWGOZIILH-UHFFFAOYSA-N
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Description

N-{4-[(4-Oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a phenylacetamide group via an acetyl bridge. The structural features of this compound—such as the electron-deficient quinazolinone ring and the acetamide side chain—make it a versatile scaffold for chemical modifications to optimize biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-[4-[2-(4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide

InChI

InChI=1S/C18H15N3O3/c1-12(22)20-14-8-6-13(7-9-14)17(23)10-21-11-19-16-5-3-2-4-15(16)18(21)24/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

LSDHMOWGOZIILH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity due to its functional groups, including nucleophilic nitrogen atoms and electrophilic carbonyl groups:

2.1 Electrophilic Substitution
Reactions with electrophiles (e.g., halogens) occur at the quinazolinone ring’s nitrogen atoms, facilitated by their nucleophilic nature.

2.2 Amidation and Acetylation
The acetamide group undergoes further reactions:

  • Hydrolysis : Under acidic/basic conditions, leading to carboxylic acid derivatives.

  • Amide coupling : Reacts with coupling agents (e.g., DCC) to form bioconjugates .

2.3 Substitution Reactions
Examples include:

  • Halogenation : Introduces halogen substituents (e.g., chlorine, fluorine) at the quinazolinone ring, altering biological activity .

  • Piperazine substitution : Reaction with piperazine under reflux conditions to form piperazinyl derivatives .

Stability and Reaction Conditions

The compound’s stability is influenced by:

  • pH : Hydrolysis of the amide group occurs under extreme acidic/basic conditions.

  • Temperature : Optimal synthesis conditions involve refluxing at 30–40°C to ensure high yields .

  • Solvent choice : Polar protic solvents (e.g., ethanol) enhance reaction rates compared to non-polar solvents.

Table 2: Stability Factors

ParameterImpact on Stability
High pHPromotes amide hydrolysis
Elevated temperatureAccelerates side reactions
Aqueous conditionsMay induce decomposition

Comparative Analysis with Related Compounds

Structural analogs exhibit varied reactivity due to substituent effects:

Table 3: Reactivity of Quinazolinone Derivatives

CompoundKey SubstituentReactivity Highlight
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamideUnsubstituted quinazolinoneBase reactivity for electrophilic substitution
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamideDi-chloro substitutionEnhanced electrophilic reactivity due to electron-withdrawing groups
N-(2,4-dimethoxyphenyl)-N~2~[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamideDimethoxyphenyl groupIncreased hydrolytic stability of the amide bond

Research Findings

  • Biological applications : The compound’s synthesis and reactivity are foundational for developing anticancer and antimicrobial agents, as evidenced by its participation in kinase inhibition and DNA interaction studies .

  • Optimization : Reflux conditions with ethanol and glacial acetic acid are critical for maximizing yields while minimizing by-products .

Comparison with Similar Compounds

Substitutions on the Quinazolinone Ring

  • This compound is studied for its structural uniqueness but lacks explicit activity data . 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (): The 6-chloro and 4-isopropylphenyl groups may improve lipophilicity, aiding membrane permeability in antimicrobial applications .

Modifications on the Acetamide Side Chain

  • Phenyl Group Variations :

    • N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) (): The 2-hydroxy-4-methylphenyl group improves hydrogen-bonding capacity, which may enhance solubility and target affinity. Yield: 38%, m.p. 242–244°C .
    • N-(3-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (): The 3-hydroxyphenyl substituent could modulate antioxidant or anti-inflammatory activity through radical scavenging .
  • Piperazine and Chloroacetyl Derivatives :

    • 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide (): Incorporation of piperazine and chloroacetyl groups introduces sites for covalent interactions with enzymes, enhancing antimicrobial and anticancer activity .

Physicochemical Properties

Key data from synthesized analogs:

Compound Name Yield (%) Melting Point (°C) Notable Substituents Activity Profile Reference
N-(2-Hydroxy-4-methylphenyl)-acetamide (4d) 38 242–244 2-hydroxy-4-methylphenyl Undisclosed
N-(3-Hydroxyphenyl)-acetamide (4e) 76 N/A 2-hydroxyphenyl Undisclosed
2-(2-Methyl-quinazolinyl)-N-phenylacetamide 93 262–263 2-methylquinazolinone InhA inhibition (tuberculosis)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide N/A N/A Ethylamino Anti-inflammatory (comparable to diclofenac)

Activity Comparison

  • Antimicrobial Activity :

    • Piperazine-linked derivatives () showed enhanced activity against Mycobacterium tuberculosis due to improved target engagement with InhA or bd oxidase .
    • Chloro-substituted analogs () may exhibit broader-spectrum activity owing to increased electrophilicity .

Biological Activity

N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C23H17N3O3
  • Molecular Weight : 383.4 g/mol

The structure features a quinazoline core, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves amidation reactions. Research indicates that various synthetic approaches can be employed to create derivatives of quinazoline, including the use of acetic anhydride or acetyl chloride in the presence of amines to form the amide bond .

Anticancer Properties

Numerous studies have reported the anticancer potential of quinazoline derivatives, including this compound. A notable study demonstrated that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The most active derivatives showed IC50 values in the nanomolar range, indicating potent activity .

CompoundCell LineIC50 (nM)
Compound AA5491160
Compound BMCF-711,680
Compound CHT-291120

These findings suggest that modifications to the quinazoline structure can enhance its cytotoxic effects against cancer cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of quinazoline derivatives. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study indicated that certain oxoquinolizine derivatives displayed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • VEGFR Inhibition : Some quinazoline derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
  • HDAC Inhibition : Certain compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression related to cancer progression .
  • DNA Interaction : The binding affinity to DNA gyrase suggests a mechanism similar to fluoroquinolones, potentially disrupting bacterial DNA replication .

Case Studies

  • Anticancer Activity : A study by Khaled El-Adl et al. evaluated a series of quinazoline derivatives for their anticancer properties. The results indicated that specific modifications led to enhanced potency against various cancer cell lines, establishing a correlation between structural features and biological efficacy .
  • Antimicrobial Efficacy : Research on oxoquinolizine derivatives demonstrated their effectiveness against resistant bacterial strains, indicating their potential as new therapeutic agents in combating antibiotic resistance .

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